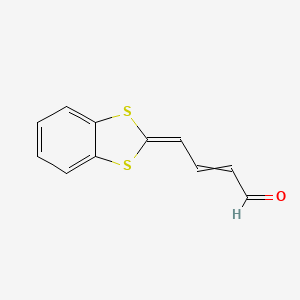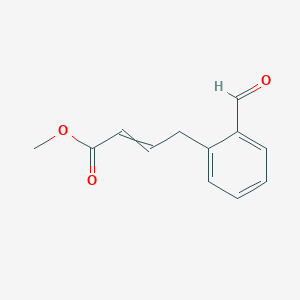
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a chlorobenzene moiety, and a sulfonyl carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of phenyl isocyanate with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted carbamates or sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with sulfonamide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl (2-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Phenyl (2-fluorobenzene-1-sulfonyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
Phenyl (2-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs.
Propriétés
Numéro CAS |
137352-57-9 |
|---|---|
Formule moléculaire |
C13H10ClNO4S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
phenyl N-(2-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H10ClNO4S/c14-11-8-4-5-9-12(11)20(17,18)15-13(16)19-10-6-2-1-3-7-10/h1-9H,(H,15,16) |
Clé InChI |
GDCKSUNGGMUNTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)


![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)

![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)




